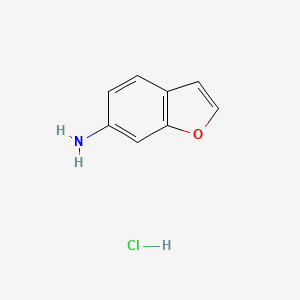
1-(2,4-Difluorophenyl)-N-methyl-3-methylsulfanylpropan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-(2,4-Difluorophenyl)-N-methyl-3-methylsulfanylpropan-2-amine;hydrochloride serves as a pivotal chemical entity in various synthetic pathways and reactions. Its role extends to facilitating electrophilic trifluoromethylthiolation of organic compounds, showcasing its utility in introducing the trifluoromethylthiol (-SCF3) group into organic molecules. This process is crucial for modifying the physical and chemical properties of compounds, making them suitable for further applications in medicinal chemistry and material science. The reagent's ability to participate in such transformations underscores its importance in synthetic organic chemistry (Billard Thierry, 2014).
Polymer and Material Science
In the realm of polymer and material science, compounds related to 1-(2,4-Difluorophenyl)-N-methyl-3-methylsulfanylpropan-2-amine;hydrochloride contribute to the development of novel materials. For instance, the design and synthesis of fluorinated polyimides utilizing related diamines offer advancements in creating materials with low moisture absorption and low dielectric constants. These materials possess desirable properties for applications in electronics, serving as high-performance polymers with excellent thermal stability and mechanical strength. The ability to adjust the polymer's properties through the incorporation of fluorinated groups highlights the compound's relevance in material science (C. Chung & S. Hsiao, 2008).
Environmental and Analytical Chemistry
Compounds similar to 1-(2,4-Difluorophenyl)-N-methyl-3-methylsulfanylpropan-2-amine;hydrochloride find applications in environmental and analytical chemistry. For example, the development of chalcogenation processes using organic dichalcogenides reveals methodologies for synthesizing various organosulfur compounds. These methods are essential for producing chemicals that can serve as intermediates in the synthesis of environmentally benign materials or in the detoxification of hazardous substances. The adaptability of such compounds in chemical reactions facilitates their application in creating more sustainable and less harmful materials for the environment (E. Levanova et al., 2018).
Advanced Applications
The versatility of 1-(2,4-Difluorophenyl)-N-methyl-3-methylsulfanylpropan-2-amine;hydrochloride and related compounds extends to advanced applications such as the synthesis of hyperbranched polyimides for gas separation technologies. These polyimides demonstrate significant potential in the field of separation technology, offering solutions for efficient gas separation which is critical in various industrial processes. The ability to tailor the properties of these polymers through the careful selection of monomers and synthesis conditions paves the way for developing new materials with specific gas separation capabilities (J. Fang, H. Kita, & K. Okamoto, 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-N-methyl-3-methylsulfanylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NS.ClH/c1-14-10(7-15-2)5-8-3-4-9(12)6-11(8)13;/h3-4,6,10,14H,5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDPWHFKGQXONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=C(C=C(C=C1)F)F)CSC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-N-methyl-3-methylsulfanylpropan-2-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2970570.png)

![4-Ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2970574.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2970577.png)
![N-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2970579.png)



![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2970586.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide](/img/structure/B2970587.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2970591.png)
